![molecular formula C13H7Cl2N3 B13116119 2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine](/img/structure/B13116119.png)
2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with two chlorine atoms at positions 2 and 4 and a phenyl group at position 7.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine can be achieved through various methods. One common method involves the cyclocondensation of 2,6-diaminopyrimidin-4-one with ethyl-2,4-dioxo-4-phenylbutanoate derivatives under refluxing acetic acid conditions . Another method includes the reaction of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with beta-alkyl and beta-aryl-beta-aminoacrylic esters . Additionally, the Michael addition and subsequent cyclodehydration of 2,6-diaminopyrimidin-4-one and butynones provide another route for the synthesis of pyrido[2,3-d]pyrimidines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for the development of anticancer, antiviral, and antimicrobial agents.
Biological Studies: It is used in the study of enzyme inhibition, particularly dihydrofolate reductase and tyrosine kinases.
Material Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of various enzymes, including dihydrofolate reductase and tyrosine kinases . It binds to the active site of these enzymes, blocking their activity and thereby exerting its biological effects. The compound also interferes with DNA synthesis and repair processes, contributing to its anticancer properties .
Comparaison Avec Des Composés Similaires
2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine can be compared with other similar compounds, such as:
2,4-Diamino-6-(thioarylmethyl)pyrido[2,3-d]pyrimidines: These compounds are known for their dihydrofolate reductase inhibitory activity.
Pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones: These derivatives exhibit antiproliferative, antimicrobial, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C13H7Cl2N3 |
|---|---|
Poids moléculaire |
276.12 g/mol |
Nom IUPAC |
2,4-dichloro-7-phenylpyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H7Cl2N3/c14-11-9-6-7-10(8-4-2-1-3-5-8)16-12(9)18-13(15)17-11/h1-7H |
Clé InChI |
FYDIMYNLRZJCEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=NC(=N3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



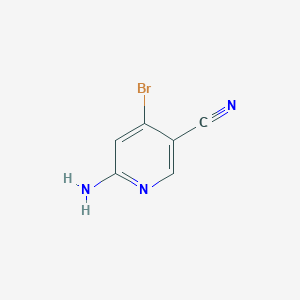
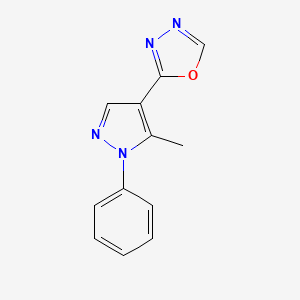
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy-](/img/structure/B13116062.png)
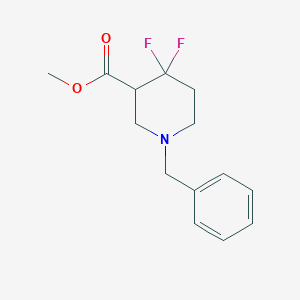
![4'-(Aminomethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13116073.png)
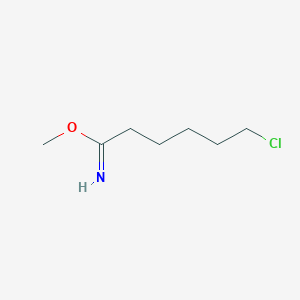
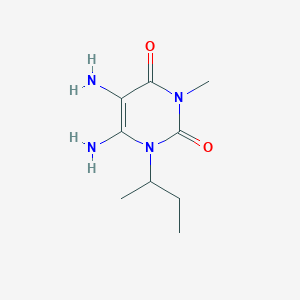
![2-Chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B13116084.png)
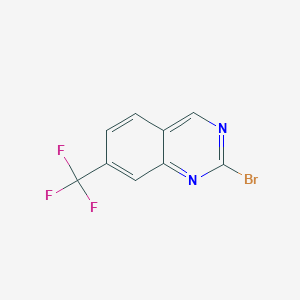
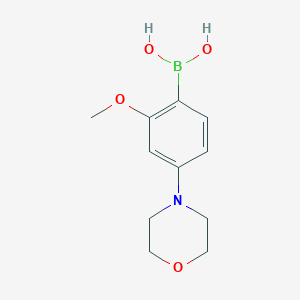
![6-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B13116095.png)


